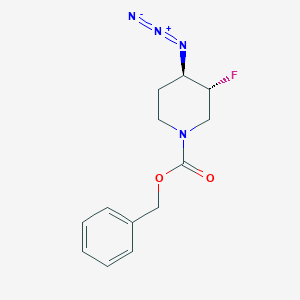

benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate

Übersicht

Beschreibung

Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H15FN4O2 and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an azido group, a fluorine atom, and a piperidine ring, making it a unique and versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide (NaN3) as the azide source.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide (CO2) or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Staudinger Reaction

The azide undergoes Staudinger reactions with triphenylphosphine to form iminophosphoranes, which hydrolyze to primary amines:

Huisgen Cycloaddition

The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:

Impact of Fluorine on Reactivity

-

Electronic effects : The C3 fluorine withdraws electron density, increasing azide electrophilicity and accelerating cycloadditions .

-

Steric effects : Fluorine’s small size minimizes steric hindrance, preserving reaction rates in bulky environments .

Stability and Handling

-

Thermal stability : Decomposes above 150°C, releasing nitrogen gas () .

-

Light sensitivity : Storage under inert atmosphere (Ar/N₂) is recommended to prevent azide degradation .

Comparative Reactivity Data

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in bioconjugation reactions and as a probe in biological studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development to create targeted therapies and diagnostic tools.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl trans-4-Azido-3-chloropiperidine-1-carboxylate

- Benzyl trans-4-Azido-3-bromopiperidine-1-carboxylate

- Benzyl trans-4-Azido-3-iodopiperidine-1-carboxylate

Uniqueness

Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making this molecule particularly valuable in pharmaceutical research and development.

Biologische Aktivität

Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and immune modulation. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with an azido group and a fluorine atom, which are critical for its biological activity. The synthesis typically involves the reaction of 3-amino-4-fluoropiperidine-1-carboxylic acid with sodium azide, followed by benzylation to yield the final product .

The compound exhibits its biological effects primarily through modulation of specific enzyme activities. Notably, it has been identified as an inhibitor of checkpoint kinase 1 (CHK-1), which plays a crucial role in cell cycle regulation and DNA damage response. Inhibition of CHK-1 can lead to enhanced sensitivity of cancer cells to chemotherapy and radiation therapy .

Additionally, the compound's azido group allows for bioorthogonal reactions, which can be utilized for targeted drug delivery systems in cancer therapy .

Antitumor Activity

Several studies have reported the antitumor potential of this compound. For instance, in vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Apoptosis induction |

| MDA-MB-231 (Breast) | 9.8 | G2/M phase arrest |

| HeLa (Cervical) | 15.2 | DNA damage response activation |

Immunomodulatory Effects

Research also indicates that this compound can modulate immune responses. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 following Toll-like receptor (TLR) stimulation . This property suggests potential applications in treating autoimmune diseases and inflammatory conditions.

Table 2: Cytokine Modulation in Animal Models

| Treatment Group | IL-6 Levels (pg/mL) | Notes |

|---|---|---|

| Control | 250 | Baseline levels |

| Benzyl trans-4-Azido... | 100 | Significant reduction |

Case Studies

A notable case study involved the use of this compound in a murine model of lupus. Mice treated with the compound showed decreased autoantibody production and improved clinical symptoms compared to untreated controls. The treatment was associated with a significant reduction in inflammatory markers, indicating its potential as a therapeutic agent for autoimmune diseases .

Eigenschaften

IUPAC Name |

benzyl (3R,4R)-4-azido-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O2/c14-11-8-18(7-6-12(11)16-17-15)13(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPIDSLFVPNOPM-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N=[N+]=[N-])F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1N=[N+]=[N-])F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301169139 | |

| Record name | rel-Phenylmethyl (3R,4R)-4-azido-3-fluoro-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913574-98-8 | |

| Record name | rel-Phenylmethyl (3R,4R)-4-azido-3-fluoro-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913574-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Phenylmethyl (3R,4R)-4-azido-3-fluoro-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.